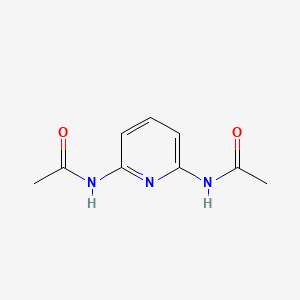
2-Methyl-1,3-dioxepane
Übersicht
Beschreibung
2-Methylene-1,3-dioxepane (MDO) is also known as cyclic ketene acetals (CKAs). It can undergo radical addition on their carbon–carbon double bond, which then subsequently leads to propagation, either by ring opening or ring retaining or by a combination of both, depending on their structure .
Synthesis Analysis
The synthesis of 2-Methylene-1,3-dioxepane has been achieved through various methods. One method involves the radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide . Another method involves the copolymerization of methyl methacrylate (MMA) with 2-methylene-1,3-dioxepane (MDP), a cyclic ketene acetal under conventional free radical polymerization conditions at 120 C .Molecular Structure Analysis
The molecular formula of 2-Methylene-1,3-dioxepane is C6H10O2. It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .Chemical Reactions Analysis
2-Methylene-1,3-dioxepane can undergo radical addition on their carbon–carbon double bond, which then subsequently leads to propagation, either by ring opening or ring retaining or by a combination of both . It can also be copolymerized with other substances to form degradable polymers .Physical And Chemical Properties Analysis
2-Methylene-1,3-dioxepane has a molecular formula of C6H10O2. It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .Wissenschaftliche Forschungsanwendungen
- “2-Methyl-1,3-dioxepane” has been studied for its potential in the copolymerization process with other monomers. For example, research has been conducted on the radical ring-opening copolymerization of 2-methylene 1,3-dioxepane and methyl methacrylate (MMA) at 40°C .
Copolymerization
Cationic Ring-Opening Copolymerization
Wirkmechanismus
Target of Action
2-Methyl-1,3-dioxepane (MDO) is primarily used in the synthesis of biodegradable polymeric prodrugs for intracellular drug delivery . The primary targets of MDO-based polymers are cancer cells, where they are internalized and used to deliver drugs .
Mode of Action
MDO-based polymers interact with their targets (cancer cells) through a process of internalization . The polymers are designed to be pH-sensitive, allowing them to respond to the acidic environment within cancer cells . This sensitivity is achieved through the incorporation of a hydrazone bond between the drug (e.g., doxorubicin) and the polymer .
Biochemical Pathways
The biochemical pathways affected by MDO-based polymers involve the internalization of the polymer by cancer cells and the subsequent release of the drug . The hydrazone bond between the drug and the polymer is sensitive to pH, allowing for faster drug release at the lower pH found within cancer cells . This ensures that the drug is released where it is most needed, maximizing its therapeutic effect.
Pharmacokinetics
The pharmacokinetics of MDO-based polymers are influenced by their design. These polymers are designed to be biodegradable, which means they break down into smaller, non-toxic components that can be eliminated from the body . The rate of this degradation can be controlled by adjusting the composition of the polymer . Additionally, the polymers are designed to self-assemble into micelles, which can enhance their stability and bioavailability .
Result of Action
The result of the action of MDO-based polymers is the efficient delivery of drugs to cancer cells, leading to a significant inhibition of cancer cell proliferation . The polymers themselves are designed to be non-toxic and biodegradable, minimizing side effects and ensuring that they are safely eliminated from the body after they have delivered their drug payload .
Action Environment
The action of MDO-based polymers is influenced by the pH of their environment. They are designed to be sensitive to pH, with faster drug release occurring at lower pH levels . This allows them to respond to the acidic environment within cancer cells, ensuring targeted drug delivery . Additionally, the polymers’ ability to self-assemble into micelles can enhance their stability in the bloodstream, improving their efficacy as drug delivery vehicles .
Safety and Hazards
Zukünftige Richtungen
The preparation of degradable polymeric nanomaterials with a high solid content and multiple morphologies is highly desirable but still challenging. The RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane was demonstrated to achieve various morphologies, including spheres, vesicles, worms, and large compound vesicles, with a high solid content through polymerization-induced self-assembly .
Relevant papers on 2-Methylene-1,3-dioxepane include "Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery" .
Eigenschaften
IUPAC Name |
2-methyl-1,3-dioxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLROAHEORYNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308552 | |
| Record name | 2-methyl-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxepane | |
CAS RN |
4469-25-4 | |
| Record name | NSC204897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)
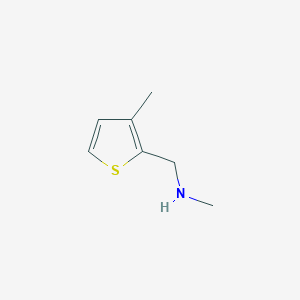
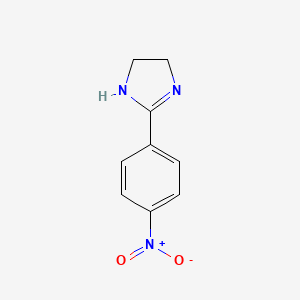

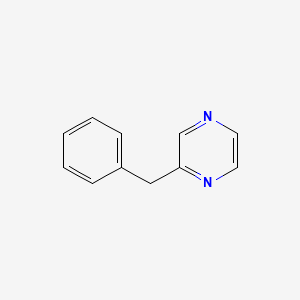
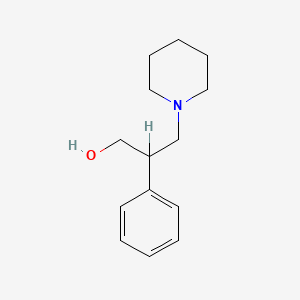

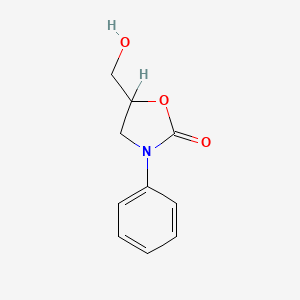
![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
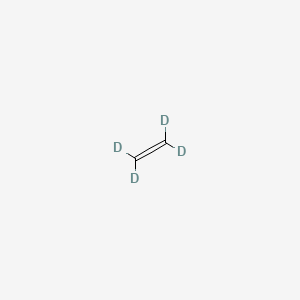
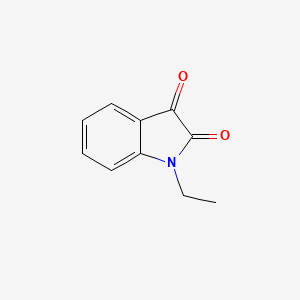
![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1596298.png)

